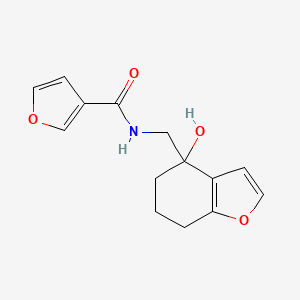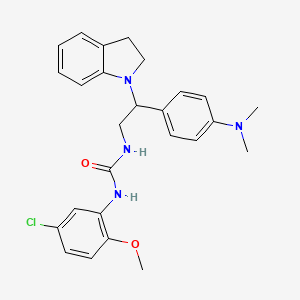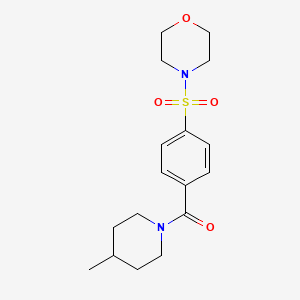![molecular formula C23H19Cl2NO2 B2973104 (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-18-4](/img/structure/B2973104.png)
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a complex organic molecule. It contains two chlorobenzyl groups, one of which is attached to a phenyl ring via an ether linkage. The other is attached to a propenamide group via an amide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ether and amide bonds. The chlorobenzyl groups could potentially be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorobenzyl, phenyl, and propenamide groups. The “(E)” in the name indicates the configuration of the double bond in the propenamide group .Chemical Reactions Analysis
As an organic compound, “(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” could potentially undergo a variety of chemical reactions. The presence of the ether and amide groups could make it susceptible to reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of the chlorobenzyl, phenyl, and propenamide groups .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound can serve as an intermediate in the synthesis of various organic molecules. Its structure contains functional groups that are amenable to further chemical reactions, such as the boronic acid group, which is useful in Suzuki coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in constructing complex organic molecules for pharmaceuticals and materials science.
Pharmaceutical Research
In pharmaceutical research, the compound’s chlorobenzyl and propenamide moieties may be explored for their biological activity. Similar structures have been investigated for their potential as inhibitors of certain enzymes or receptors . This could lead to the development of new therapeutic agents targeting diseases where these enzymes or receptors play a crucial role.
Material Science
The presence of phenylboronic acid derivatives in the compound suggests its utility in material science, particularly in the creation of sensing materials for biological detection . Phenylboronic acids can form reversible covalent bonds with sugars, which is useful in developing sensors for glucose or other saccharides.
Green Chemistry
Compounds with similar structures have been used in green chemistry applications , such as in the Diels-Alder reaction as part of a multi-step synthesis process that adheres to principles of atom economy and waste reduction . This aligns with the growing need for environmentally friendly chemical processes.
Chemical Education
Due to its complexity and versatility, this compound can be used in educational settings to teach advanced organic chemistry concepts. It can be employed in laboratory courses to demonstrate synthetic techniques, purification methods, and analytical tools like NMR spectroscopy .
Agricultural Chemistry
While not directly related to the compound , chlorobenzyl derivatives are sometimes used in the synthesis of agrochemicals . Research into similar compounds could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-20-9-4-18(5-10-20)15-26-23(27)13-8-17-6-11-22(12-7-17)28-16-19-2-1-3-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPDTNNLQMRTK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)






![2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2973040.png)
![N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2973042.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)